3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester
Description
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester is an α,β-unsaturated ester featuring a chiral 2,2-dimethyl-1,3-dioxolane ring in the (4R) configuration. The compound’s key structural attributes include:
- Ester group: Ethyl ester functionality enhances solubility in organic solvents.
- Dioxolane ring: The 1,3-dioxolane moiety acts as a protecting group for diols, improving stability.
- Stereochemistry: The (4R) configuration at the dioxolane ring influences reactivity and biological interactions .
This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatility in functional group transformations .
Properties
IUPAC Name |
ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=C[C@@H]1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Reformatsky reaction enables the formation of β-hydroxy esters through the zinc-mediated coupling of α-halo esters with carbonyl compounds. For the target ester, ethyl bromodifluoroacetate reacts with (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in tetrahydrofuran (THF) at 0°C. Zinc dust activates the α-bromo ester, generating a zinc enolate that attacks the aldehyde’s carbonyl group. The reaction proceeds via a six-membered transition state, where the existing (4R) configuration of the dioxolane ring directs the facial selectivity, favoring the erythro diastereomer (Figure 1).
Reaction Scheme:
Optimization and Yield
Key parameters include:
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Temperature : Maintaining 0°C minimizes side reactions.
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Solvent : THF ensures solubility of both reactants and intermediates.
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Workup : Quenching with aqueous NHCl followed by extraction with ethyl acetate yields the crude product. Recrystallization from hexane/ethyl acetate (3:1) achieves 47% isolated yield with a 3:1 diastereomeric ratio (dr).
Limitations
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Moderate diastereoselectivity necessitates further purification.
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Zinc handling poses scalability challenges due to pyrophoric nature.
Horner-Wadsworth-Emmons Olefination
Reaction Design
The HWE reaction offers superior E-selectivity for α,β-unsaturated esters. In this approach, a dioxolane-containing aldehyde reacts with triethyl phosphonoacetate in acetonitrile (MeCN) under LiCl catalysis. The stabilized ylide preferentially adopts the trans configuration, leading to high E-selectivity (95:5 E:Z).
Reaction Scheme:
Process Details
Advantages Over Reformatsky
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Higher diastereoselectivity (95:5 E:Z).
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Avoids pyrophoric reagents, improving safety profile.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium under mild heating.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The dioxolane ring provides stability and can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereoisomers
The compound is compared to analogs with variations in stereochemistry, substituents, and ester groups:
Key Observations :
- Stereochemistry : The (4R) vs. (4S) configuration alters diastereomer separation efficiency and biological activity. For example, (4S) isomers are often prioritized in drug synthesis due to enantioselective interactions .
- Substituents: Addition of a methyl group on the propenoate (e.g., 2-methyl in ) increases steric hindrance, reducing reactivity in nucleophilic additions.
- Ester Group : Methyl esters (e.g., ) exhibit lower boiling points compared to ethyl esters, impacting purification methods.
Functional Group Modifications
Fluorinated Derivatives
Ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate (CAS: 95058-92-7) introduces difluoro and hydroxyl groups, enhancing hydrogen-bonding capacity and metabolic stability. This derivative is critical in antiviral prodrug synthesis .
| Property | Target Compound | Fluorinated Derivative |
|---|---|---|
| Bioactivity | Moderate | High (antiviral potential) |
| Metabolic Stability | Low | High (due to C-F bonds) |
| Synthetic Complexity | Low | High (diastereomer separation) |
Aromatic Esters
Compounds like ethyl (E)-3-(4-tert-butylphenyl)prop-2-enoate (CAS: 1208-65-7) replace the dioxolane ring with aromatic groups, shifting applications toward UV stabilizers and polymer additives .
Physicochemical Properties
- Solubility: The target compound is soluble in ethanol and chloroform but sparingly soluble in water, typical for esters with bulky substituents .
- Thermal Stability : The dioxolane ring decomposes above 200°C, limiting high-temperature applications .
Biological Activity
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester, commonly referred to as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.
- Molecular Formula : C₈H₁₆O₃
- Molecular Weight : 160.21 g/mol
- CAS Number : 6318-30-5
- Appearance : Clear colorless to yellow viscous liquid
- Boiling Point : 221ºC at 760 mmHg
- Density : 0.996 g/cm³
Synthesis
The synthesis of this compound typically involves the reaction of a suitable dioxolane derivative with acrylate reagents. The process may vary based on the desired stereochemistry and purity requirements.
Antimicrobial Properties
Research indicates that compounds similar to ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate exhibit significant antimicrobial activity. For example, studies have shown that dioxolane derivatives can disrupt microbial cell membranes, leading to increased permeability and cell lysis .
Antioxidant Activity
Ethyl esters of dioxolane compounds have demonstrated antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Case Studies
The biological activity of this compound is thought to involve:
- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, leading to destabilization and increased permeability.
- Radical Scavenging : The ester group may facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : The compound may influence signaling pathways that regulate inflammation and immune responses.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester?
Answer:
A typical approach involves esterification or transesterification reactions under controlled conditions. For example, ethyl bromoacetate can react with sodium ethoxide in absolute ethanol to form the ester linkage (similar to methods used in triazole derivatives) . The dioxolane ring is often introduced via a stereoselective cyclization of diols with ketones or aldehydes under acidic conditions. Evidence from structurally related compounds highlights the use of refluxing with sodium ethoxide for 5–6 hours, followed by recrystallization from ethanol/water mixtures to isolate the product .
Basic: How is the stereochemical configuration of the (4R)-dioxolane ring confirmed post-synthesis?
Answer:
Chiral HPLC or polarimetry can preliminarily assess enantiomeric purity. Advanced techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy are critical for absolute stereochemical confirmation. For instance, in related dioxolane-containing esters, X-ray analysis resolved the (4R) configuration by mapping crystal structures . NOE correlations between the dioxolane methyl groups and adjacent protons also help validate spatial arrangements .
Advanced: How can researchers resolve discrepancies in 1^11H NMR data between theoretical predictions and experimental results for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in the dioxolane moiety) or solvent-dependent shifts. To address this:
- Perform variable-temperature NMR to identify conformational equilibria.
- Compare experimental data with computed chemical shifts using DFT (Density Functional Theory) models.
- Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects.
Evidence from similar esters shows that coupling constants () between the dioxolane protons (4.5–5.5 Hz) are diagnostic for ring conformation .
Advanced: What green chemistry strategies can optimize the synthesis of this compound to minimize waste?
Answer:
- Catalytic esterification: Replace stoichiometric bases (e.g., NaOEt) with immobilized lipases or acidic resins to reduce aqueous waste .
- Solvent selection: Use cyclopentyl methyl ether (CPME) or ethanol/water mixtures instead of THF or DCM, as demonstrated in green synthesis of β-hydroxy esters .
- Microwave-assisted synthesis: Reduce reaction times from hours to minutes while improving yield, as seen in analogous esterification protocols .
Basic: Which analytical techniques are most effective for assessing the purity of this compound?
Answer:
- HPLC-MS: Quantifies purity and detects trace impurities (e.g., unreacted diol or ester precursors).
- TLC with staining agents: Ceric ammonium molybdate detects hydroxyl-containing byproducts.
- Elemental analysis: Validates empirical formula consistency (e.g., C, H, O content).
- Melting point analysis: Sharp melting ranges (<2°C variation) indicate high crystallinity .
Advanced: How can racemization during esterification steps be mitigated?
Answer:
Racemization often occurs under basic or high-temperature conditions. Strategies include:
- Low-temperature reactions: Conduct esterification at 0–5°C using DCC (dicyclohexylcarbodiimide) as a coupling agent.
- Enzymatic catalysis: Use immobilized Candida antarctica lipase B (CAL-B) for stereoretentive ester formation, as shown in chiral ester syntheses .
- In situ monitoring: Track optical rotation during synthesis to detect early racemization and adjust conditions promptly .
Advanced: How should researchers interpret conflicting IR spectra for the carbonyl stretching modes of this compound?
Answer:
Conflicting IR peaks (e.g., 1720 cm vs. 1740 cm) may indicate:
- Solvent interactions: Polar solvents (e.g., DMSO) hydrogen-bond to carbonyl groups, lowering stretching frequencies.
- Conformational isomers: Rotamers of the propenoic acid moiety alter electron density at the carbonyl.
- Crystallinity: Amorphous vs. crystalline samples exhibit peak broadening.
To resolve, compare spectra in identical solvents and aggregate states, and cross-reference with computational IR predictions .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Moisture sensitivity: The dioxolane ring is prone to hydrolysis. Store under inert gas (N or Ar) with molecular sieves.
- Light sensitivity: UV exposure may degrade the propenoic acid moiety. Use amber vials and store at –20°C.
- pH stability: Avoid prolonged contact with acidic/basic surfaces; use neutral glassware .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic additions?
Answer:
- DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
- Transition state analysis: Identify energy barriers for ring-opening reactions of the dioxolane group.
- Solvent modeling: Use COSMO-RS to simulate solvent effects on reaction pathways.
Studies on analogous esters demonstrate that the α,β-unsaturated ester moiety is highly electrophilic, making it reactive toward Michael additions .
Advanced: What strategies validate the absence of diastereomers in synthesized batches?
Answer:
- Chiral derivatization: Convert the compound into diastereomeric derivatives (e.g., using Mosher’s acid) for HPLC separation.
- 2D NMR: C-H HSQC and NOESY correlations distinguish diastereomers via coupling networks.
- VCD (Vibrational Circular Dichroism): Provides distinct spectral fingerprints for each diastereomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
